butyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Butyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a pyrroloquinoxaline core, which is a fused ring system combining pyrrole and quinoxaline structures, and is functionalized with an ethoxyphenyl group and a butyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Pyrrole Ring Formation: The pyrrole ring is then fused to the quinoxaline core through a cyclization reaction involving an appropriate precursor.
Functionalization: The ethoxyphenyl group is introduced via a substitution reaction, and the butyl ester is formed through esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoxaline and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Butyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for use in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of butyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler analog with similar biological activities.
Pyrroloquinoxaline: A closely related compound with a fused pyrrole and quinoxaline ring system.
Ethoxyphenyl Derivatives: Compounds with similar functional groups that exhibit comparable biological properties.
Uniqueness
Butyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24N4O3 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
butyl 2-amino-1-(4-ethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C23H24N4O3/c1-3-5-14-30-23(28)19-20-22(26-18-9-7-6-8-17(18)25-20)27(21(19)24)15-10-12-16(13-11-15)29-4-2/h6-13H,3-5,14,24H2,1-2H3 |
InChI Key |
CSXROWNQMMTZIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)OCC)N |
Origin of Product |
United States |
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